
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
概要
説明
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: is an organic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . This compound is a derivative of benzoic acid and contains functional groups such as an amino group, a cyano group, a hydroxy group, and an ester group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
将来の方向性
The future directions for research on Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate could include further investigation into its synthesis, chemical reactivity, mechanism of action, and potential applications. It could also involve exploring its physical and chemical properties in more detail, as well as its safety and hazards .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate typically involves the following steps :
Formation of Sodium Ethoxide: Sodium metal is added to ethanol to form sodium ethoxide.
Reaction with Ethylpropionyl Acetate: Ethylpropionyl acetate is added to the sodium ethoxide solution and stirred at room temperature for one hour.
Cyclization and Esterification: The resulting intermediate undergoes cyclization and esterification to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is carried out in controlled environments to ensure purity and safety .
化学反応の分析
Types of Reactions: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-amino-5-cyano-3-methylbenzoic acid.
Reduction: Formation of 4-amino-5-aminomethyl-2-hydroxy-3-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Ethyl 2-hydroxy-4-methylbenzoate
- Ethyl 4-cyano-2-hydroxybenzoate
- Ethyl 2,4-dihydroxy-6-methylbenzoate
Comparison: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is unique due to the presence of both an amino group and a cyano group on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity . Similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties .
特性
IUPAC Name |
ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREVECVPDJASFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379340 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72817-85-7 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
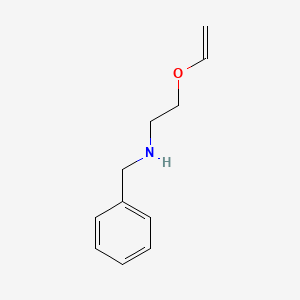
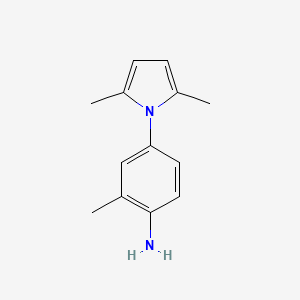

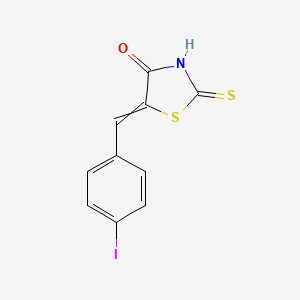
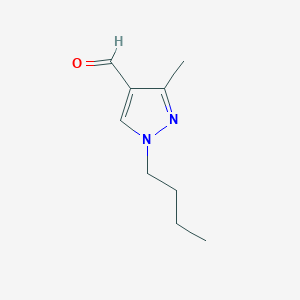
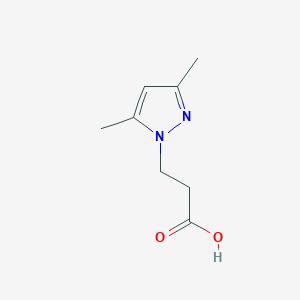
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

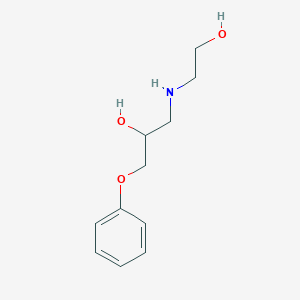
![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)
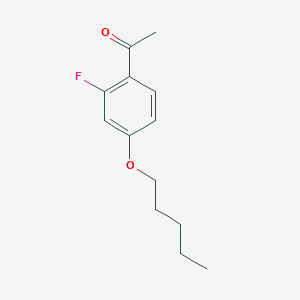

![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
